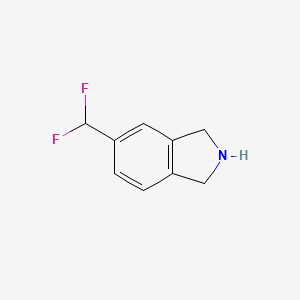

5-(Difluoromethyl)isoindoline

CAS No.:

Cat. No.: VC17375024

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2N |

|---|---|

| Molecular Weight | 169.17 g/mol |

| IUPAC Name | 5-(difluoromethyl)-2,3-dihydro-1H-isoindole |

| Standard InChI | InChI=1S/C9H9F2N/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3,9,12H,4-5H2 |

| Standard InChI Key | ATEDVYHPRRWWSJ-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)C(F)F |

Introduction

Molecular Structure and Chemical Identity

Core Structure and Substituent Effects

5-(Difluoromethyl)isoindoline consists of a bicyclic isoindoline system (C₈H₉N) with a difluoromethyl (-CF₂H) group at the 5-position. The isoindoline scaffold comprises a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The difluoromethyl group introduces electronegativity and lipophilicity, influencing reactivity and biological activity .

Key Structural Features:

-

Molecular Formula: C₉H₉F₂N

-

Molecular Weight: 169.17 g/mol (calculated)

-

Bond Angles: The saturated ring adopts a puckered conformation, with bond angles near 109.5° for sp³-hybridized nitrogen .

-

Electron Distribution: The -CF₂H group withdraws electron density via inductive effects, polarizing adjacent C-H bonds and enhancing stability against oxidative degradation .

Synthetic Methodologies

Direct C-H Difluoromethylation

Physicochemical Properties

Experimental and Predicted Data

While experimental data for 5-(difluoromethyl)isoindoline are scarce, properties can be inferred from analogs:

Spectroscopic Characteristics

-

¹H NMR: Expected signals at δ 3.5–4.0 ppm (saturated ring CH₂), δ 6.5–7.5 ppm (aromatic protons), and δ 5.5–6.0 ppm (CF₂H coupling) .

-

¹⁹F NMR: A triplet near δ -120 ppm (J = 55–60 Hz) for the -CF₂H group.

Applications in Pharmaceutical Chemistry

Case Study: Anticandidate Drug Analogs

A 2024 study on difluoromethylated pyrroles demonstrated 3–5× enhanced potency against Candida albicans compared to non-fluorinated analogs. Similar optimization could apply to 5-(difluoromethyl)isoindoline.

Challenges and Future Directions

Synthetic Limitations

-

Scalability: Multi-step routes and sensitive fluorination reagents increase production costs .

-

Purification: Separation of regioisomers requires advanced chromatography .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume